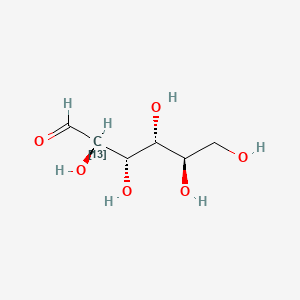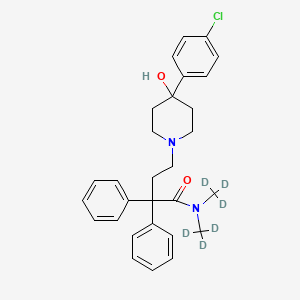
Loperamide-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Loperamide-d6 is a deuterated form of loperamide, an opioid receptor agonist primarily used as an anti-diarrheal agent. The deuterium atoms in this compound replace the hydrogen atoms, making it useful as an internal standard in mass spectrometry for the quantification of loperamide in biological samples . This compound retains the pharmacological properties of loperamide, including its ability to slow intestinal motility by acting on the μ-opioid receptors in the enteric nervous system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of loperamide-d6 involves the incorporation of deuterium atoms into the loperamide molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a deuterium source, a suitable catalyst, and controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production process is optimized to minimize the loss of deuterium and ensure the consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Loperamide-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: N-oxide derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Loperamide-d6 is widely used in scientific research due to its stability and deuterium labeling. Some key applications include:
Wirkmechanismus
Loperamide-d6 exerts its effects by acting on the μ-opioid receptors in the enteric nervous system. This action inhibits adenylate cyclase, reducing cyclic AMP levels, and subsequently decreasing the release of neurotransmitters. This leads to reduced peristalsis and increased absorption of fluids and electrolytes from the gastrointestinal tract . Additionally, this compound increases the tone of the anal sphincter, further aiding in the control of diarrhea .
Vergleich Mit ähnlichen Verbindungen
Loperamide-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. Similar compounds include:
Loperamide: The non-deuterated form, widely used as an anti-diarrheal agent.
Diphenoxylate: Another opioid receptor agonist used for similar therapeutic purposes but with different pharmacokinetic properties.
Codeine: An opioid with antidiarrheal properties but also significant central nervous system effects.
This compound stands out due to its specific application in analytical chemistry and its use as an internal standard in mass spectrometry, providing accurate and reliable quantification of loperamide in various matrices .
Eigenschaften
Molekularformel |
C29H33ClN2O2 |
|---|---|
Molekulargewicht |
483.1 g/mol |
IUPAC-Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide |
InChI |
InChI=1S/C29H33ClN2O2/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32-20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
RDOIQAHITMMDAJ-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4)C([2H])([2H])[2H] |
Kanonische SMILES |
CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide](/img/structure/B12395180.png)



![(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B12395192.png)

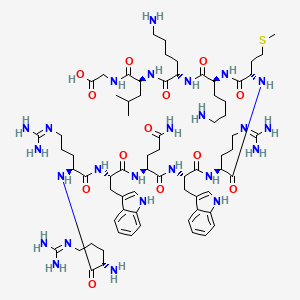

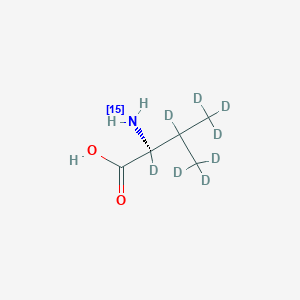

![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B12395212.png)
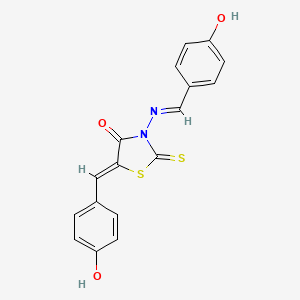
![[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate](/img/structure/B12395222.png)
